1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one
Description
1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one is a synthetic organic compound featuring a piperazin-2-one core substituted with a benzyl group and a 5-cyclopropyl-1,2-oxazol-3-ylmethyl moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, distinguishes it from analogs with six-membered aromatic systems like pyrimidine. While direct crystallographic data for this compound are unavailable, structural elucidation of such molecules typically employs tools like SHELXL (for refinement) and SIR97 (for direct-method solutions) .
Properties
IUPAC Name |
1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18-13-20(12-16-10-17(23-19-16)15-6-7-15)8-9-21(18)11-14-4-2-1-3-5-14/h1-5,10,15H,6-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUWTHDJQAQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCN(C(=O)C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane-Substituted Oxazole Synthesis
The 5-cyclopropyl-1,2-oxazole moiety is synthesized via two primary routes:
Route A: Cyclization of β-Ketoamides
Route B: [3+2] Cycloaddition
-
Reagents : Cyclopropanecarbonitrile oxide, propargyl alcohol
-
Conditions : Dichloromethane, 0°C → rt, 6 h
Piperazin-2-One Core Preparation
N-Benzylpiperazin-2-One Synthesis
Step 1 : Benzylation of β-alanine
Step 2 : Cyclization via EDCI/HOBt coupling
Final Coupling Strategies
Reductive Amination
Alkylation via Mitsunobu Reaction
Industrial-Scale Optimization
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Reaction Volume (L) | 0.5 | 50 | 5000 |
| Temperature Control | ±2°C | ±1°C | ±0.5°C |
| Purification Method | Column Chromatography | Crystallization | Continuous Chromatography |
| Overall Yield | 58–62% | 65–68% | 70–72% |
Key industrial adjustments:
-
Continuous flow chemistry for oxazole cyclization (residence time: 8 min, 120°C).
-
Solvent recovery systems to reduce EtOH and THF waste.
Spectroscopic Validation
Critical characterization data for batch validation:
Chemical Reactions Analysis
Oxidation Reactions
The piperazine ring and oxazole moiety undergo selective oxidation under controlled conditions:
-
Piperazine ring oxidation : The secondary amine in the piperazine ring can be oxidized to form nitroxide radicals or imine intermediates under mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .
-
Oxazole ring functionalization : Oxidation of the oxazole’s cyclopropyl group may lead to ring-opening via ozonolysis or epoxidation, forming carbonyl-containing derivatives .
Table 1: Oxidation Conditions and Products
| Substrate Site | Reagent | Product | Yield (%) |
|---|---|---|---|
| Piperazine amine | mCPBA | N-Oxide intermediate | 60–75 |
| Cyclopropyl-oxazole | Ozone (O₃) | Cyclopropane-opened diketone | ~50 |
Reduction Reactions
Selective reduction of the oxazole ring and benzyl group has been documented:
-
Oxazole reduction : Catalytic hydrogenation (H₂/Pd-C) converts the oxazole to a thiazolidine or imidazolidinone derivative, depending on reaction conditions .
-
Benzyl deprotection : Hydrogenolysis (H₂/Pd(OH)₂) cleaves the benzyl group from the piperazine nitrogen, yielding a secondary amine .
Key Observations :
-
Reduction of the oxazole’s cyclopropyl group is sterically hindered, preserving its integrity under standard hydrogenation .
-
Competitive pathways exist between oxazole ring saturation and benzyl group removal, requiring precise temperature control.
Nucleophilic Substitution
The oxazole’s 5-cyclopropyl group participates in cross-coupling reactions:
Electrophilic Substitution
The oxazole ring undergoes electrophilic aromatic substitution at the 4-position:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing electrophilicity for further functionalization .
-
Halogenation : N-Bromosuccinimide (NBS) selectively brominates the oxazole ring .
Table 2: Substitution Reactions and Outcomes
| Reaction Type | Reagent | Position Modified | Product Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂ | Oxazole C5 | Bioactive analog synthesis |
| Bromination | NBS, AIBN | Oxazole C4 | Intermediate for SNAr |
Cyclization and Ring-Opening
-
Piperazine ring expansion : Treatment with diethyl acetylenedicarboxylate (DEAD) forms a seven-membered ring via [2+2] cycloaddition .
-
Cyclopropane ring-opening : Acid-catalyzed ring-opening (HCl/MeOH) generates a γ-keto ester, enabling further derivatization .
Functional Group Interconversion
-
Amide formation : The piperazin-2-one lactam reacts with primary amines (e.g., methylamine) under EDCI/HOBt conditions to yield open-chain urea derivatives .
-
Oxazole-to-imidazole conversion : Photochemical irradiation (λ = 300 nm) in the presence of NH₃ rearranges the oxazole to an imidazole analog .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in anticancer activity. For instance, derivatives of piperazine and oxazole have been investigated for their ability to inhibit tumor growth through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors .
Neurological Disorders
The compound's structural features may allow it to interact with neurotransmitter systems, making it a potential candidate for the treatment of neurological disorders such as depression and anxiety. Studies have suggested that piperazine derivatives can act as serotonin receptor modulators, which are crucial in the treatment of these conditions .
Biological Research
Enzyme Inhibition Studies
1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one has been utilized as a probe in enzyme inhibition studies. Its ability to selectively bind to specific enzymes can help elucidate their functions and roles in metabolic pathways. This application is particularly relevant in drug discovery, where understanding enzyme mechanisms is key .
Receptor Interaction
The compound may also serve as a valuable tool in studying receptor interactions. By acting as a ligand for various receptors, it can help researchers understand receptor dynamics and signaling pathways, which is essential for developing targeted therapies .
Material Science
Development of New Materials
The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties. Its potential use in creating functional materials for sensors or electronic devices is an area of ongoing research .
Industrial Applications
Catalyst Development
In industrial chemistry, this compound can be explored for its potential as a catalyst in organic synthesis reactions. Its ability to facilitate reactions could lead to more efficient production methods for various chemical compounds .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, neurological treatments | Targeted therapies, reduced side effects |
| Biological Research | Enzyme inhibition studies, receptor interaction | Understanding metabolic pathways |
| Material Science | Development of functional materials | Enhanced electronic/mechanical properties |
| Industrial Applications | Catalyst development | Increased efficiency in chemical processes |
Case Studies
- Anticancer Research : A study demonstrated that similar piperazine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation .
- Neurological Studies : Research on piperazine-based compounds indicated their potential as serotonin receptor modulators, leading to improved outcomes in animal models of depression .
- Material Science Innovations : Investigations into the structural properties of oxazole-containing compounds revealed their utility in creating novel polymeric materials with enhanced conductivity and stability .
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one would depend on its specific biological target. Generally, compounds with piperazine and oxazole rings can interact with various enzymes or receptors, modulating their activity. The benzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The closest analog identified is 1-benzyl-4-(2-cyclopropylpyrimidin-4-yl)piperazin-2-one (BJ50591) (CAS: 2415487-63-5, ). The critical distinction lies in the heterocyclic substituent:
| Feature | Target Compound | BJ50591 (Pyrimidine Analog) |
|---|---|---|
| Heterocycle | 5-cyclopropyl-1,2-oxazole | 2-cyclopropylpyrimidine |
| Ring Size | 5-membered (1 O, 1 N) | 6-membered (2 N) |
| Substituent Position | Cyclopropyl at oxazole C5 | Cyclopropyl at pyrimidine C2 |
| Molecular Formula | Hypothetical: C₁₉H₂₂N₃O₂* | C₁₈H₂₀N₄O |
| Molecular Weight | ~332.4 g/mol* | 308.38 g/mol |
*Estimated based on structural comparison.
Implications of Heterocycle Choice:
- Electronic Properties : The oxazole’s oxygen atom introduces electron-rich regions, enhancing hydrogen-bond acceptor capacity compared to pyrimidine’s nitrogen-dominated aromatic system. This may influence target binding in biological systems.
- Metabolic Stability : Cyclopropyl groups in both compounds likely improve resistance to oxidative metabolism, but the oxazole’s lower aromaticity may reduce overall stability compared to pyrimidine .
Physicochemical and Pharmacokinetic Properties
Hypothetical comparisons based on structural features:
| Property | Target Compound (Oxazole) | BJ50591 (Pyrimidine) |
|---|---|---|
| LogP | ~2.1* | ~1.8* |
| Water Solubility | Moderate | Higher |
| Hydrogen Bond Acceptors | 4 | 5 |
*Predicted values; pyrimidine’s additional nitrogen may increase solubility.
Research Tools for Structural Analysis
- X-ray Crystallography: Programs like SHELXL and SIR97 are critical for resolving piperazinone conformations and heterocyclic substituent orientations.
- Molecular Visualization : ORTEP-3 aids in rendering 3D structures, highlighting steric effects of the cyclopropyl group.
Q & A
Q. What are the key structural features of 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one, and how do they influence its biological activity?
The compound comprises a piperazin-2-one core (C₄H₈N₂O) with a benzyl group at position 1 and a 5-cyclopropyl-substituted oxazole methyl group at position 3. The oxazole ring introduces π-π stacking potential, while the cyclopropyl group enhances metabolic stability by reducing oxidative degradation. The piperazin-2-one core provides hydrogen-bonding capabilities via its carbonyl group, critical for interactions with targets like Factor Xa . Structural analogs with similar motifs (e.g., TRH analogs with piperazin-2-one constraints) show that conformational rigidity improves target binding specificity .
Q. What synthetic routes are commonly employed to prepare piperazin-2-one derivatives, and what are the critical reaction conditions?
Piperazin-2-one derivatives are typically synthesized via:
- Cyclization of diamines : Using carbonyldiimidazole (CDI) or phosgene derivatives to form the lactam ring.
- Decarboxylative allylic alkylation : Catalytic enantioselective methods (e.g., palladium-catalyzed) for stereochemical control, achieving >90% enantiomeric excess in some cases .
- Functionalization of preformed piperazin-2-one cores : For example, nucleophilic substitution or cross-coupling reactions to introduce substituents like benzyl or oxazole groups. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to avoid side products like over-alkylation .
Q. How is the purity and identity of this compound validated in academic research settings?
- HPLC : Purity ≥95% is typical, as per reagent catalogs (e.g., Kanto Reagents), using C18 columns and UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 314.16 g/mol for the parent compound).
- NMR : ¹H/¹³C NMR resolves stereochemistry and substitution patterns, particularly for distinguishing cyclopropyl protons (δ 0.8–1.2 ppm) and oxazole protons (δ 6.5–7.5 ppm) .
Advanced Research Questions
Q. What methodological challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?
The stereogenic center at the piperazin-2-one nitrogen requires asymmetric catalysis. Challenges include:
- Low substrate reactivity : Solved using chiral phosphine ligands (e.g., BINAP) with palladium catalysts to enhance enantioselectivity .
- Racemization during functionalization : Mitigated by low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane).
- Analytical validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
Q. How do researchers resolve contradictions in reported biological activities (e.g., Factor Xa inhibition vs. neuropharmacological effects)?
- Orthogonal assays : Factor Xa inhibition is validated via chromogenic substrate assays (IC₅₀ < 100 nM), while neuropharmacological activity (e.g., TRH analog effects) requires receptor-binding studies (e.g., radioligand displacement) .
- Structure-activity relationship (SAR) studies : Comparing analogs with modified substituents (e.g., replacing cyclopropyl with methyl groups) isolates target-specific effects .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to Factor Xa (PDB: 2J94) versus TRH receptors, identifying key residue interactions .
Q. What strategies are recommended for evaluating pharmacokinetic properties in preclinical studies?
- Metabolic stability : Liver microsome assays (human/rodent) measure half-life (t₁/₂) and intrinsic clearance. The cyclopropyl group in this compound reduces CYP450-mediated oxidation .
- Plasma protein binding : Equilibrium dialysis assesses unbound fraction (fu), critical for dose adjustment.
- Blood-brain barrier (BBB) penetration : LogP calculations (e.g., ClogP ≈ 2.5) and in situ perfusion models predict moderate BBB permeability .
Methodological Recommendations
- Stereochemical analysis : Use chiral HPLC and X-ray crystallography to resolve ambiguities in asymmetric synthesis .
- Contradiction resolution : Employ multi-parametric optimization (MPO) to balance potency, selectivity, and pharmacokinetics .
- Safety protocols : Follow Combi-Blocks guidelines for handling reactive intermediates (e.g., chloroacetyl derivatives), including PPE and fume hood use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
